molecular formula C10H12N2O B1602367 1-(4-methyl-1H-benzimidazol-2-yl)ethanol CAS No. 953857-84-6

1-(4-methyl-1H-benzimidazol-2-yl)ethanol

Cat. No.: B1602367
CAS No.: 953857-84-6
M. Wt: 176.21 g/mol
InChI Key: GTSGFORZWHBFHR-UHFFFAOYSA-N
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Description

1-(4-methyl-1H-benzimidazol-2-yl)ethanol is a chemical compound with the molecular formula C10H12N2O. It belongs to the benzimidazole family, which is known for its diverse biological and pharmacological activities. This compound features a benzimidazole ring substituted with a methyl group at the 4-position and an ethanol group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-methyl-1H-benzimidazol-2-yl)ethanol typically involves the reaction of 4-methyl-1H-benzimidazole with ethylene oxide under basic conditions. The reaction proceeds through nucleophilic substitution, where the nitrogen atom of the benzimidazole ring attacks the ethylene oxide, resulting in the formation of the ethanol derivative .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common solvents used in the recrystallization process include ethanol and acetone .

Chemical Reactions Analysis

Types of Reactions: 1-(4-methyl-1H-benzimidazol-2-yl)ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 1-(4-methyl-1H-benzimidazol-2-yl)ethanol involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, inhibiting their activity. For example, benzimidazole derivatives are known to bind to tubulin, preventing microtubule formation and thus inhibiting cell division . This mechanism is particularly relevant in its potential anticancer activity.

Comparison with Similar Compounds

    1-(4-methyl-1H-benzimidazol-2-yl)methanol: Similar structure but with a methanol group instead of ethanol.

    1-(4-methyl-1H-benzimidazol-2-yl)acetic acid: An oxidized form of the ethanol derivative.

    1-(4-methyl-1H-benzimidazol-2-yl)acetaldehyde: Another oxidized form with an aldehyde group.

Uniqueness: 1-(4-methyl-1H-benzimidazol-2-yl)ethanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethanol group allows for further functionalization, making it a versatile intermediate in synthetic chemistry .

Properties

IUPAC Name

1-(4-methyl-1H-benzimidazol-2-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O/c1-6-4-3-5-8-9(6)12-10(11-8)7(2)13/h3-5,7,13H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTSGFORZWHBFHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)NC(=N2)C(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60588657
Record name 1-(4-Methyl-1H-benzimidazol-2-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60588657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

953857-84-6
Record name 1-(4-Methyl-1H-benzimidazol-2-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60588657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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